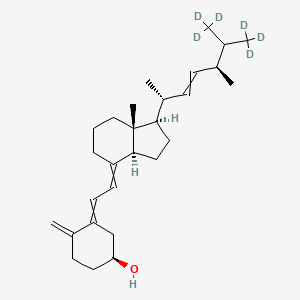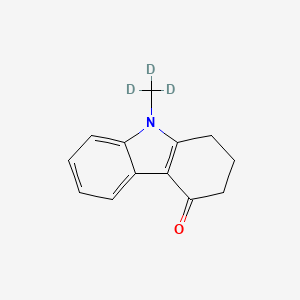
Ethyl alpha-thioglucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ethyl alpha-thioglucopyranoside is a complex organic molecule characterized by its unique stereochemistry and functional groups. This compound belongs to the class of oxanes, which are six-membered ring ethers. The presence of multiple hydroxyl groups and an ethylsulfanyl group makes it a molecule of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl alpha-thioglucopyranoside typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected sugar derivative.
Functional Group Introduction: The ethylsulfanyl group is introduced through a nucleophilic substitution reaction, where an appropriate ethylsulfanyl reagent reacts with the precursor.
Hydroxyl Group Protection and Deprotection: Protecting groups are used to selectively protect hydroxyl groups during the synthesis. These groups are later removed to yield the final product.
Cyclization: The formation of the oxane ring is achieved through an intramolecular cyclization reaction, often facilitated by acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in Ethyl alpha-thioglucopyranoside can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or the hydroxyl groups.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, Ethyl alpha-thioglucopyranoside serves as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology
The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and metabolic pathways. It can be used as a probe to investigate the activity of specific enzymes involved in carbohydrate metabolism.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its unique structure could lead to the development of novel drugs targeting specific biological pathways.
Industry
In materials science, this compound can be used as a building block for the synthesis of polymers and other advanced materials with desirable properties.
Mécanisme D'action
The mechanism by which Ethyl alpha-thioglucopyranoside exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylsulfanyl group and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4S,5S,6R)-2-methylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
(2R,3R,4S,5S,6R)-2-ethylsulfanyl-6-(methoxymethyl)oxane-3,4,5-triol: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
The presence of the ethylsulfanyl group in Ethyl alpha-thioglucopyranoside imparts unique chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAHFVCHPSPXOE-JAJWTYFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706181 |
Source


|
| Record name | Ethyl 1-thio-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50706181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13533-58-9 |
Source


|
| Record name | Ethyl 1-thio-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50706181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate](/img/structure/B584390.png)

